molecular formula C8H17F3N2 B2977557 n-tert-butyl-n'-2,2,2-trifluoroethylethylenediamine CAS No. 886500-70-5

n-tert-butyl-n'-2,2,2-trifluoroethylethylenediamine

Cat. No.: B2977557
CAS No.: 886500-70-5
M. Wt: 198.233
InChI Key: JCEDJYDLKRMOKJ-UHFFFAOYSA-N
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Properties

IUPAC Name

N'-tert-butyl-N-(2,2,2-trifluoroethyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17F3N2/c1-7(2,3)13-5-4-12-6-8(9,10)11/h12-13H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEDJYDLKRMOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCNCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-tert-butyl-n’-2,2,2-trifluoroethylethylenediamine typically involves the reaction of tert-butylamine with 2,2,2-trifluoroethylamine in the presence of ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for n-tert-butyl-n’-2,2,2-trifluoroethylethylenediamine are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-n’-2,2,2-trifluoroethylethylenediamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

N-tert-butyl-n’-2,2,2-trifluoroethylethylenediamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-tert-butyl-n’-2,2,2-trifluoroethylethylenediamine involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, affecting their structure and function. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-n’-2,2,2-trifluoroethylethylenediamine is unique due to its combination of tert-butyl and trifluoroethyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in proteomics research and other specialized applications .

Biological Activity

n-tert-butyl-n'-2,2,2-trifluoroethylethylenediamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmacology. This article explores the synthesis, biological effects, and research findings associated with this compound.

The synthesis of this compound involves the reaction of tert-butyl amine with trifluoroacetic acid derivatives. The resulting compound is characterized by its unique trifluoromethyl group, which enhances its biological activity.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C8H12F3N3
  • Molecular Weight: 215.20 g/mol

Insecticidal Activity

Research has indicated that compounds similar to this compound exhibit significant insecticidal properties. For instance, studies have shown that certain derivatives possess good insecticidal activities against pests such as Plutella xylostella and Culex pipiens . The presence of the trifluoromethyl group is believed to enhance the efficacy of these compounds as pest regulators.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. A review of various studies indicates that while some derivatives show promising biological activity, they may also exhibit toxicity at higher concentrations. For example, repeated dose toxicity studies have reported effects on liver and reproductive organs in animal models .

Case Study 1: Insecticidal Efficacy

A study published in 2011 evaluated the insecticidal activity of synthesized N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazole structures. These compounds were tested against Plutella xylostella, demonstrating a significant reduction in pest populations compared to controls. The results suggest that the incorporation of specific structural features can enhance biological activity .

Case Study 2: Toxicological Impact

A comprehensive toxicological review highlighted that exposure to tert-butanol and its derivatives can lead to nephropathy and other adverse effects in laboratory animals. The study emphasized the need for careful evaluation of dosage and exposure duration to mitigate potential health risks .

Research Findings

StudyFocusKey Findings
Insecticidal ActivityGood efficacy against Plutella xylostella; potential for novel pesticide development.
ToxicologyIdentified nephrotoxic effects at high doses; NOAELs established for reproductive toxicity.
PharmacologyExamined anti-infection properties; potential applications in drug development.

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